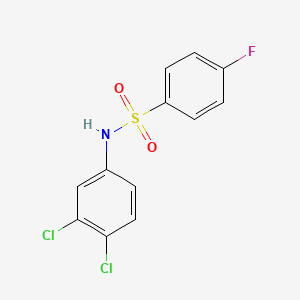

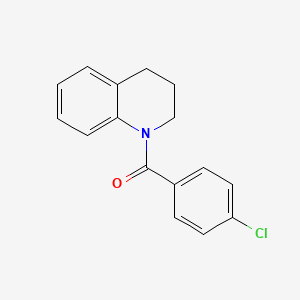

![molecular formula C18H21N7OS B5572612 3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyridazine derivatives and related compounds has been extensively explored, with methodologies focusing on the incorporation of various functional groups to enhance the compound's reactivity and potential applications. For instance, the synthesis of pyrazolopyridothiazine derivatives involves the reaction of hydrazides with carbon disulfide, potassium hydroxide, and various halides to produce a wide range of compounds with different substituents. These processes highlight the versatility and complexity of synthesizing such molecules, providing a foundation for further modifications and applications (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate arrangements of rings and substituents, contributing to their unique physical and chemical properties. The structural confirmation of these compounds is typically achieved through elemental analyses and spectral data, including NMR and IR spectroscopy. This analytical approach ensures the precise determination of the compound's structure, essential for understanding its reactivity and potential applications (Abdelhamid, Fahmi, & Baaiu, 2016).

Chemical Reactions and Properties

Pyridazine and its derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. These reactions include cyclodehydration, condensation with aldehydes, and reactions with hydrazine hydrate, leading to the formation of triazoles, thiadiazoles, and other cyclic compounds. Such reactions are pivotal for the diversification of the compound's functionality and enhancing its applicability in different chemical contexts (Gaby et al., 2003).

Scientific Research Applications

Antibacterial Properties

3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine and its derivatives have shown promising antibacterial properties. For instance, a study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which are structurally similar, demonstrated potent antibacterial efficacies. These compounds were effective against various bacterial strains including E. coli, S. aureus, and S. mutans. Moreover, they showed biofilm inhibition activities surpassing that of Ciprofloxacin, a known antibacterial agent. This highlights their potential as effective antibacterial agents in medical research (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Activity

Compounds structurally related to 3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine have been synthesized and evaluated for antimicrobial and antifungal activities. Zaki, Sayed, and Elroby (2016) synthesized derivatives including pyrazolo[3,4-d]pyridazines which exhibited adequate inhibitory efficiency against both gram-positive and gram-negative bacteria. These derivatives present a significant potential in the development of new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Antitumor Properties

The antitumor potential of compounds similar to 3-{4-[(2,4-Dimethyl-1,3-Thiazol-5-Yl)Carbonyl]-1-Piperazinyl}-6-(3-Methyl-1H-Pyrazol-1-Yl)Pyridazine has been explored in various studies. For example, Hamama, Gouda, Badr, and Zoorob (2013) reported on the synthesis and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles. Some of these compounds displayed promising cytotoxicity against different cancer cell lines, indicating their potential in cancer research and therapy (Hamama, Gouda, Badr, & Zoorob, 2013).

properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c1-12-6-7-25(22-12)16-5-4-15(20-21-16)23-8-10-24(11-9-23)18(26)17-13(2)19-14(3)27-17/h4-7H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYKWNDJMQPVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dimethylthiazol-5-yl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5572536.png)

![methyl 3-{[(4-ethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5572548.png)

![2-propyn-1-yl 2-[(benzylamino)carbonyl]benzoate](/img/structure/B5572555.png)

![7-phenyl-4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepin-5(8H)-one](/img/structure/B5572562.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![2-{4-[(3-fluorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5572582.png)

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)